Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₀N₂O₅S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a nitrobenzamido group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Formation of Thiophene Ring: The nitrated benzamide is then reacted with thioglycolic acid in the presence of a base such as triethylamine. This step involves a cyclization reaction to form the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclization steps, and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-(3-aminobenzamido)thiophene-2-carboxylate.
Substitution: Various halogenated derivatives of the original compound.
Hydrolysis: 3-(3-nitrobenzamido)thiophene-2-carboxylic acid.
Scientific Research Applications
Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s thiophene ring structure makes it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-aminobenzamido)thiophene-2-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.
3-(3-nitrobenzamido)thiophene-2-carboxylic acid: The hydrolyzed form of the compound with a carboxylic acid group instead of an ester group.
4-methyl-3-(3-nitrobenzamido)thiophene-2-carboxylic acid: A similar compound with a methyl group on the thiophene ring.
Uniqueness
Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate is unique due to the presence of both a nitrobenzamido group and a thiophene ring, which confer distinct electronic and steric properties
Properties
IUPAC Name |
methyl 3-[(3-nitrobenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDRTHZMILILQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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